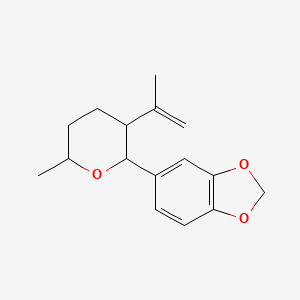
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as DMBT and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves the inhibition of various enzymes and signaling pathways. In cancer research, this compound inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In inflammation research, this compound inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroprotection research, this compound activates the Nrf2/ARE pathway, which is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In inflammation research, this compound reduces the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In neuroprotection research, this compound protects neurons from oxidative stress and reduces neuroinflammation, leading to the prevention of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide in lab experiments include its potent activity, selectivity, and low toxicity. The limitations of using this compound in lab experiments include its poor solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential application in other scientific research areas, the identification of its molecular targets and mechanisms of action, and the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use. Additionally, the combination of this compound with other drugs or therapies could be explored for enhanced efficacy.
Métodos De Síntesis
The synthesis of 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves the reaction of 3,6-dichloro-1-benzothiophene-2-carboxylic acid with 4-methyl-2-aminothiazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has been studied for its potential application in various scientific research areas such as cancer, inflammation, and neuroprotection. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c1-6-5-19-13(16-6)17-12(18)11-10(15)8-3-2-7(14)4-9(8)20-11/h2-5H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYJYXUKPSWBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B4965297.png)
![methyl 5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4965304.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4965324.png)
![methyl 4,5-dimethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4965354.png)

![methyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4965366.png)
![2,7-bis(4-methoxyphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4965378.png)

![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4965392.png)
![2-[(4-phenyl-1-phthalazinyl)amino]phenol](/img/structure/B4965402.png)
![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)